molecular formula C19H23NO2 B5122766 N-(4-sec-butylphenyl)-3-ethoxybenzamide

N-(4-sec-butylphenyl)-3-ethoxybenzamide

Katalognummer B5122766
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: XKNMLRYLROERPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sec-butylphenyl)-3-ethoxybenzamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s, and since then has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N-(4-sec-butylphenyl)-3-ethoxybenzamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the delta-opioid receptor results in a variety of cellular responses, including inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the delta-opioid receptor. Activation of this receptor can lead to a variety of effects, including analgesia, sedation, and reduced anxiety. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its selectivity for the delta-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(4-sec-butylphenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs, such as non-opioid analgesics, to improve pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a variety of conditions.

Synthesemethoden

N-(4-sec-butylphenyl)-3-ethoxybenzamide can be synthesized through a multi-step process starting with 3-ethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 4-sec-butylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the alcohol, which is finally converted to the amide using N,N-dimethylformamide and triethylamine.

Wissenschaftliche Forschungsanwendungen

N-(4-sec-butylphenyl)-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be particularly useful in the treatment of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.

Eigenschaften

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-9-11-17(12-10-15)20-19(21)16-7-6-8-18(13-16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMLRYLROERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.